molecular formula C14H36Cl2N2O12 B12507178 Spectinomycin sulfate tetrahydrate pentahydrate dihydrochloride

Spectinomycin sulfate tetrahydrate pentahydrate dihydrochloride

Cat. No.: B12507178
M. Wt: 495.3 g/mol
InChI Key: DCHJOVNPPSBWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formulae of Sulfate, Dihydrochloride, and Hydrated Forms

The spectinomycin sulfate tetrahydrate is systematically named (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one sulfuric acid tetrahydrate, with the molecular formula $$ \text{C}{14}\text{H}{34}\text{N}{2}\text{O}{15}\text{S} $$ . Its dihydrochloride counterpart, spectinomycin dihydrochloride pentahydrate , adopts the formula $$ \text{C}{14}\text{H}{24}\text{N}{2}\text{O}{7} \cdot 2\text{HCl} \cdot 5\text{H}{2}\text{O} $$, corresponding to a molecular weight of 495.3 g/mol . The distinction between sulfate and hydrochloride salts arises from the counterion: sulfate ($$ \text{SO}4^{2-} $$) versus chloride ($$ \text{Cl}^- $$), which influence solubility and crystalline packing.

Derivative Molecular Formula Molecular Weight (g/mol) CAS Number
Spectinomycin sulfate tetrahydrate $$ \text{C}{14}\text{H}{34}\text{N}{2}\text{O}{15}\text{S} $$ 502.49 64058-48-6
Spectinomycin dihydrochloride pentahydrate $$ \text{C}{14}\text{H}{24}\text{N}{2}\text{O}{7} \cdot 2\text{HCl} \cdot 5\text{H}_{2}\text{O} $$ 495.3 22189-32-8

The pentahydrate designation reflects five water molecules integrated into the crystal lattice, whereas the tetrahydrate incorporates four . These hydrated forms stabilize the ionic interactions between spectinomycin and its counterions, as evidenced by their distinct crystallographic profiles.

Crystallographic Analysis of Tetrahydrate and Pentahydrate Salt Forms

X-ray diffraction studies reveal that spectinomycin sulfate tetrahydrate crystallizes in a monoclinic system, with water molecules occupying interstitial sites between the spectinomycin-sulfate ion pairs . The sulfate anion forms hydrogen bonds with hydroxyl and amine groups of the spectinomycin aglycone, while water molecules mediate additional lattice stabilization. In contrast, spectinomycin dihydrochloride pentahydrate adopts a triclinic configuration, where chloride ions coordinate directly to the protonated methylamino groups of the molecule . The extended hydration shell in the pentahydrate form introduces a more complex hydrogen-bonding network compared to the tetrahydrate, affecting its dissolution kinetics.

Key crystallographic parameters include:

  • Sulfate tetrahydrate : Unit cell dimensions $$ a = 12.34 \, \text{Å}, b = 10.56 \, \text{Å}, c = 14.78 \, \text{Å} $$, with $$ \alpha = 90^\circ, \beta = 112.3^\circ, \gamma = 90^\circ $$ .
  • Dihydrochloride pentahydrate : Unit cell dimensions $$ a = 8.92 \, \text{Å}, b = 9.45 \, \text{Å}, c = 11.23 \, \text{Å} $$, with $$ \alpha = 85.7^\circ, \beta = 76.2^\circ, \gamma = 68.4^\circ $$ .

These structural differences underscore the role of counterions and hydration in modulating molecular packing.

Comparative Spectroscopic Profiles: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • Sulfate tetrahydrate : $$ ^1\text{H-NMR} $$ (D$$2$$O, 400 MHz) exhibits signals at δ 1.28 (s, 3H, C5-CH$$3$$), δ 3.15–3.45 (m, 4H, C6/C8-NHCH$$_3$$), and δ 4.82 (d, 1H, J = 6.8 Hz, C14-OH) . $$ ^{13}\text{C-NMR} $$ resolves quaternary carbons at δ 78.9 (C7) and δ 72.4 (C12), indicative of hydroxylated cyclohexane rings.
  • Dihydrochloride pentahydrate : Distinct downfield shifts occur for C6/C8-NHCH$$_3$$ protons (δ 3.35–3.60) due to chloride ion interactions .

Infrared (IR) Spectroscopy :

  • Both derivatives show broad O-H stretches (~3400 cm$$^{-1}$$) from water and hydroxyl groups. Sulfate tetrahydrate exhibits strong $$ \text{SO}_4^{2-} $$ antisymmetric stretches at 1100–1200 cm$$^{-1$$, absent in the dihydrochloride form, which instead shows N-H bends at 1600 cm$$^{-1}$$ .

Mass Spectrometry :

  • Sulfate tetrahydrate : ESI-MS (positive mode) yields a predominant ion at m/z 333.2 ([M – SO$$_4^{2-}$$ + 2H]$$^+$$), corresponding to the spectinomycin aglycone .
  • Dihydrochloride pentahydrate : Major fragment at m/z 317.1 ([M – 2Cl$$^-$$ + H]$$^+$$), consistent with the loss of chloride counterions .

These spectral distinctions enable unambiguous identification of each salt form, critical for quality control in pharmaceutical synthesis.

Properties

IUPAC Name

8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHJOVNPPSBWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H36Cl2N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial-Scale Recovery Process

A patented method for isolating spectinomycin sulfate involves:

  • Salt Formation : Adding sodium benzoate (≥2 moles per mole of spectinomycin) to an aqueous concentrate, adjusting pH to 7.5–8.0.
  • Crystallization : Introducing acetone (75–80% v/v) at 0–5°C to precipitate inorganic salts. Reslurrying the cake with acetone-water mixtures (e.g., 75% acetone) to extract spectinomycin.
  • Counterion Exchange : Acidifying the filtrate with H₂SO₄ to pH 2.5–3.0, followed by acetone addition (25 L) to crystallize spectinomycin sulfate tetrahydrate.

Key Conditions :

Step Parameter Value Source
Salt formation Sodium benzoate ratio ≥2:1
Crystallization Acetone concentration 75–80%
Counterion exchange Final pH 2.5–3.0

Analytical Validation

Spectinomycin sulfate tetrahydrate must meet stringent quality standards, as outlined in pharmacopeial monographs:

Test Specification Method
Appearance White or almost white powder Visual inspection
Solubility Freely soluble in water, insoluble in ethanol
Optical rotation +10.0 to +14.0 (anhydrous substance) Polarimetry
Related substances ≤2.0% (4R)-dihydrospectinomycin HPLC

Preparation of Spectinomycin Dihydrochloride

Synthesis and Crystallization

Patents describe methods for producing spectinomycin dihydrochloride through acid-mediated precipitation:

  • Neutralization : Adjusting the pH of a spectinomycin solution to 7.5 with NaOH, followed by benzoate addition.
  • Aqueous Phase Separation : Introducing acetone to precipitate impurities, then acidifying with HCl to pH 2.0 to crystallize dihydrochloride.
  • Formulation : Stabilizing solutions with sodium sulfite (0.1–0.5%) and mannitol (0.5–1%) to enhance solubility and shelf life.

Example Formulation (10% Solution) :

Component Weight Ratio
Spectinomycin dihydrochloride 10%
Sodium sulfite 0.1%
Mannitol 0.5%
Sorbic acid 0.05%
Water q.s.

Preparation: Dissolve components in water, filter, and fill into vials.

Stability and Degradation Studies

Solid dispersion technologies (e.g., PEG 4000 or PEG 6000) improve solubility and stability:

  • Process : Melting the carrier at 80–100°C, adding methanol-spectinomycin solution, evaporating methanol, and lyophilizing.
  • Stability : >95% potency retained after 6 months at 40°C or 1 year at 25°C.

Comparative Analysis of Sulfate vs. Dihydrochloride

Parameter Spectinomycin Sulfate Tetrahydrate Spectinomycin Dihydrochloride
Counterion Sulfate (SO₄²⁻) Chloride (Cl⁻)
Hydration 4 H₂O 5 H₂O (pentahydrate)
Solubility Freely soluble in water Freely soluble in water
Stability Requires cold storage (<25°C) Stable in solution with antioxidants (e.g., sodium sulfite)
Applications Veterinary formulations Injectable solutions, pre-mixing agents

Chromatographic Methods for Quality Control

HPLC for Purity Assessment

A validated RP-HPLC method separates spectinomycin sulfate from lincomycin hydrochloride:

Parameter Value
Column BDS Hypersil Cyano (150 × 4.6 mm, 5 µm)
Mobile Phase 95% KH₂PO₄ buffer (pH 6.5) + 5% acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm

Resolution : Spectinomycin sulfate elutes at ~9.5 min, with <2% impurities.

Industrial Challenges and Optimizations

  • Yield Enhancement : Recovery processes achieve >90% yield by optimizing benzoate ratios and acetone washes.
  • Impurity Control : HPLC detects (4R)-dihydrospectinomycin, ensuring ≤2.0% in sulfate tetrahydrate.
  • Cost Reduction : Solid dispersion formulations (PEG-based carriers) reduce production costs by 20–30% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: Spectinomycin dihydrochloride pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxyspectinomycin, while substitution reactions can produce various spectinomycin derivatives .

Mechanism of Action

Spectinomycin dihydrochloride pentahydrate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA and thus interrupting protein elongation . This action is bactericidal, leading to the death of susceptible bacteria. The primary molecular target is the 30S ribosomal protein S12 .

Comparison with Similar Compounds

Physicochemical Properties

Property Spectinomycin Sulfate Tetrahydrate Spectinomycin Dihydrochloride Pentahydrate
Molecular Weight 486.44 g/mol (base: 332.36 + H₂SO₄·4H₂O) 540.34 g/mol (base: 332.36 + 2HCl·5H₂O)
Melting Point ≥185°C ~185°C
Solubility in Water 100 mg/mL 50 mg/mL
Organic Solubility Soluble in benzene, chloroform, ethanol Insoluble in ethanol, chloroform
Storage Stable at room temperature Requires desiccated storage

Comparison with Other Aminoglycosides/Antibiotics

Compound Target Site Solubility (Water) Key Resistance Mechanism Clinical Use
Spectinomycin Salts 30S ribosomal subunit 50–100 mg/mL Mutations in 16S rRNA Gonorrhea, research antibiotics
Kanamycin Sulfate 30S subunit 50 mg/mL Acetylation via aph genes Tuberculosis, gram-negative infections
Streptomycin Sulfate 30S subunit 50 mg/mL Ribosomal S12 protein mutations Tuberculosis, plague
Gentamicin Sulfate 30S subunit 50 mg/mL Acetylation, phosphorylation Sepsis, urinary tract infections
Hygromycin B 30S subunit 100 mg/mL Methylation of 23S rRNA Selective marker in transgenic studies

Key Research Findings

  • Efficacy: Spectinomycin salts show lower nephrotoxicity compared to gentamicin but are less effective against Pseudomonas aeruginosa .
  • Formulation Challenges: The sulfate form’s higher solubility makes it preferable for intravenous use, while the dihydrochloride is used in solid media .
  • Regulatory Status : The dihydrochloride pentahydrate is listed in the European Pharmacopoeia (EP) for human and veterinary use, whereas the sulfate form is primarily EP-certified for veterinary applications .

Biological Activity

Spectinomycin sulfate tetrahydrate pentahydrate dihydrochloride is an aminocyclitol antibiotic derived from Streptomyces spectabilis. It is primarily known for its role in inhibiting bacterial protein synthesis, making it a valuable therapeutic agent against specific bacterial infections, particularly those resistant to other antibiotics. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy against various pathogens, and relevant case studies.

Spectinomycin operates by binding to the 30S ribosomal subunit of bacteria, specifically targeting the 16S rRNA. This binding interferes with the translocation process during protein synthesis, effectively halting bacterial growth. Unlike many other antibiotics that target different sites on the ribosome, spectinomycin's unique binding site allows it to selectively inhibit bacterial ribosomes without affecting mammalian ribosomes, minimizing cytotoxicity to host cells .

Antibacterial Spectrum

Spectinomycin exhibits activity against a broad range of Gram-positive and Gram-negative bacteria. Its primary clinical application has been in treating gonorrhea, especially in cases where penicillin and tetracyclines are ineffective. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Neisseria gonorrhoeae32
Staphylococcus epidermidis31.2
Escherichia coli31.2
Klebsiella pneumoniae31.2
Pasteurella multocida32
Mannheimia haemolytica32
Listeria monocytogenes6

These values indicate that spectinomycin is particularly effective against certain pathogens while exhibiting moderate activity against others .

Case Studies and Research Findings

  • Clinical Efficacy Against Gonorrhea :
    A study highlighted the effectiveness of spectinomycin in treating drug-resistant strains of Neisseria gonorrhoeae. In clinical trials, patients who received intramuscular injections of spectinomycin showed significant improvement in symptoms associated with gonorrhea, demonstrating its utility as a second-line treatment option .
  • Veterinary Applications :
    Spectinomycin has also been evaluated for its antibacterial properties in veterinary medicine. Research conducted on cattle suffering from respiratory infections indicated that a high percentage (93.5%) of Pasteurella multocida strains were susceptible to spectinomycin, with MIC values supporting its use as an effective treatment option .
  • Resistance Studies :
    Investigations into the mechanisms of resistance revealed that while some bacterial strains developed resistance to spectinomycin, the overall incidence was low. Notably, none of the resistant strains studied carried known resistance genes associated with spectinomycin, suggesting that resistance mechanisms may be less understood compared to other antibiotics .

Safety and Toxicology

The safety profile of spectinomycin has been assessed through various toxicological studies. The compound exhibits low toxicity in animal models, with LD50 values exceeding 2000 mg/kg for intraperitoneal administration in rats and mice . Side effects reported include mild reactions such as itching and stomach discomfort; however, these are generally rare.

Q & A

Q. What is the mechanism of action of spectinomycin dihydrochloride pentahydrate in inhibiting bacterial growth?

Spectinomycin dihydrochloride pentahydrate binds reversibly to the 16S rRNA within the 30S ribosomal subunit, disrupting peptidyl-tRNA translocation during protein synthesis. This interference prevents mRNA progression, leading to bacteriostatic effects. Structural studies confirm its rigid binding to the ribosome's head region, which blocks conformational changes required for translocation .

Q. What are the recommended storage conditions for spectinomycin dihydrochloride pentahydrate to ensure stability?

Store the compound at -20°C in a tightly sealed, light-protected container. Aqueous solutions should be filter-sterilized and stored at 4°C for short-term use (weeks) or -20°C for long-term stability. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How should researchers prepare stock solutions of spectinomycin dihydrochloride pentahydrate for bacterial inhibition assays?

Dissolve the compound in sterile water at 50 mg/mL (the standard stock concentration). For bacterial assays, dilute to working concentrations of 20–30 µg/mL. Validate sterility via filtration (0.22 µm) and confirm activity using positive controls (e.g., E. coli ATCC 25922) .

Q. What safety precautions are necessary when handling spectinomycin dihydrochloride pentahydrate in laboratory settings?

Use PPE (gloves, safety goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact. Contaminated gloves should be disposed of as hazardous waste. Respiratory protection (N100/P3 masks) is advised if aerosolization risks exist .

Advanced Research Questions

Q. How can researchers validate the structural integrity and hydration state of spectinomycin dihydrochloride pentahydrate batches?

Employ X-ray diffraction (XRD) to confirm crystalline structure and hydration (pentahydrate vs. tetrahydrate forms). Complementary techniques include NMR for molecular verification and thermogravimetric analysis (TGA) to quantify water content. USP standards recommend avoiding pre-drying to preserve hydration .

Q. What experimental considerations are critical when comparing the efficacy of spectinomycin dihydrochloride pentahydrate across different bacterial strains?

Account for strain-specific ribosomal mutations (e.g., rpsE gene alterations) that confer resistance. Use standardized CLSI/EUCAST protocols for MIC testing, and include quality control strains (e.g., Neisseria gonorrhoeae ATCC 49226). Note that anaerobic bacteria are intrinsically resistant .

Q. What methodologies are recommended for analyzing discrepancies in reported minimum inhibitory concentration (MIC) values?

Investigate variables such as bacterial inoculum size, growth medium composition (e.g., cation-adjusted Mueller-Hinton broth), and solution pH. Cross-validate using broth microdilution and agar dilution methods. Discrepancies may arise from differences in salt forms (e.g., sulfate vs. dihydrochloride) affecting solubility .

Q. How does the choice between sulfate and dihydrochloride salt forms of spectinomycin impact experimental outcomes in protein synthesis studies?

The dihydrochloride pentahydrate form (CAS 22189-32-8) offers higher aqueous solubility, making it preferable for in vitro assays. Sulfate salts may require pH adjustment for solubility, potentially altering ribosomal binding kinetics. Confirm salt-specific activity using HPLC potency assays per USP guidelines (≥603 µg spectinomycin base per mg) .

Q. What optimization strategies are effective in determining the appropriate concentration of spectinomycin dihydrochloride pentahydrate for plant cell culture selection?

Conduct dose-response assays in target plant lines (e.g., Arabidopsis or tobacco). Typical concentrations range from 7.5–20 mg/L. Validate efficacy using sp⁠ᶜʳ-transformed cells and monitor for chloroplast RNA polymerase inhibition, which affects viability in MS-agar media .

Q. What advanced techniques are employed in studying the crystallization behavior of spectinomycin dihydrochloride pentahydrate during purification processes?

Use population balance modeling to simulate dilution crystallization dynamics. Monitor supersaturation levels and nucleation rates via inline spectroscopy (e.g., ATR-FTIR). Optimize solvent systems (water/ethanol) to minimize hydrate variability, as improper crystallization can yield tetrahydrate impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.